3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
Description
Historical Context and Evolution of the Quinazoline-2,4(1H,3H)-dione System in Medicinal Chemistry
The quinazoline (B50416) nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has been a subject of interest for over a century. researchgate.net The first synthesis of a quinazolinone derivative was reported in 1869. researchgate.net However, it was not until the mid-20th century that the medicinal potential of this scaffold began to be earnestly explored, following the isolation and characterization of quinazolinone alkaloids. researchgate.net
Initially, research into quinazoline-2,4(1H,3H)-diones, also known as benzoyleneureas, was part of the broader investigation into the chemical properties and reactivity of this heterocyclic system. Early synthetic methods often involved the reaction of anthranilic acid derivatives with urea (B33335) or its equivalents. ekb.eg Over the decades, synthetic methodologies have evolved, becoming more sophisticated and allowing for the generation of diverse libraries of substituted quinazoline-2,4(1H,3H)-diones. openmedicinalchemistryjournal.comnih.gov This has been instrumental in the systematic exploration of their structure-activity relationships (SAR).
The versatility of the quinazoline-2,4(1H,3H)-dione scaffold has been demonstrated by its presence in compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.gov This has solidified its status as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a variety of biological targets.
Significance of Nitrogen Heterocycles in Drug Discovery and Development
Nitrogen-containing heterocyclic compounds are of paramount importance in the field of drug discovery and development. nih.gov They form the core structure of a multitude of natural products, including alkaloids, vitamins, and antibiotics. researchgate.net A statistical analysis of FDA-approved drugs reveals that a substantial percentage contain at least one nitrogen heterocycle, underscoring their significance in pharmaceutical design.
The prevalence of nitrogen heterocycles in bioactive molecules can be attributed to several key factors. The presence of nitrogen atoms can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. researchgate.net Furthermore, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like proteins and nucleic acids. These interactions are often fundamental to the mechanism of action of many drugs.
Rationale for Investigating 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione as a Lead Compound
The investigation of this compound as a lead compound is rooted in the established therapeutic potential of the broader class of 3-substituted quinazoline-2,4(1H,3H)-diones. The substitution at the N-3 position of the quinazoline-2,4(1H,3H)-dione scaffold has been a key area of focus for medicinal chemists aiming to modulate the biological activity of this core structure.
The introduction of a benzyl (B1604629) group at the N-3 position provides a lipophilic substituent that can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The further addition of a chlorine atom to the meta-position of the benzyl ring introduces an electron-withdrawing group that can alter the electronic properties of the molecule and potentially enhance its binding affinity to specific biological targets. This substitution pattern is a common strategy in medicinal chemistry to explore the structure-activity relationship of a lead scaffold.
Recent research has highlighted the potential of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives in various therapeutic areas. For instance, they have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. rsc.orgnih.gov While specific data for the 3-(3-chlorobenzyl) derivative is not extensively reported as the most potent in these studies, the exploration of such analogs is crucial for building a comprehensive understanding of the SAR.
Table 1: In Vitro c-Met and VEGFR-2 Kinase Inhibitory Activity of Selected 3-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Substitution at N-3 | c-Met IC50 (µM) | VEGFR-2 IC50 (µM) |
| 2c | 4-fluorobenzyl | 0.084 | 0.052 |
| 4b | 3-ethoxy-4-methoxybenzyl | 0.063 | 0.035 |
| 4e | 3,4,5-trimethoxybenzyl | 0.076 | 0.061 |
| Cabozantinib | - | 0.013 | 0.009 |
| Data sourced from a study on dual c-Met/VEGFR-2-TK inhibitors. nih.govtandfonline.com |
Table 2: Cytotoxic Activity of Selected 3-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives against HCT-116 Colon Cancer Cell Line
| Compound | Substitution at N-3 | IC50 (µM) |
| 4b | 3-ethoxy-4-methoxybenzyl | 0.091 |
| 4e | 3,4,5-trimethoxybenzyl | 0.297 |
| Cabozantinib | - | 1.08 |
| Data sourced from a study on dual c-Met/VEGFR-2-TK inhibitors. nih.govtandfonline.com |
The data presented in these tables, while not specific to the 3-(3-chlorobenzyl) derivative, underscores the rationale for exploring various substitutions at the N-3 position of the quinazoline-2,4(1H,3H)-dione scaffold. The significant biological activity observed for compounds with different benzyl substitutions provides a strong impetus for the synthesis and evaluation of a wider range of analogs, including this compound, to identify novel and potent therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMBDDOWSPFRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Activities and Mechanistic Insights of 3 3 Chlorobenzyl Quinazoline 2,4 1h,3h Dione Derivatives
Structure-Activity Relationship (SAR) Studies of 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione Analogues
The biological activity of this compound derivatives can be significantly modulated by chemical alterations at three key positions: the N3-benzyl substituent, the quinazoline (B50416) ring, and the stereoelectronic properties governing ligand-target interactions.
The nature and substitution pattern of the benzyl (B1604629) group at the N3 position of the quinazoline-2,4(1H,3H)-dione core are critical determinants of pharmacological activity. Studies on various quinazoline derivatives have consistently shown that the N3-substituent plays a pivotal role in modulating their biological effects, including anticonvulsant, anticancer, and receptor binding activities. nih.govnih.gov
The presence of a benzyl group at the N3-position is a common feature in many biologically active quinazolinediones. Research into the anticonvulsant properties of related quinazolin-4(3H)-ones has demonstrated that N3-benzyl substitution can confer potent activity. nih.gov The specific substitution on the benzyl ring further refines this activity. For instance, the introduction of a chlorine atom, as in the titular compound, can enhance lipophilicity, which may positively influence its ability to cross biological membranes and interact with its target. nih.gov In a study on quinazoline-4(3H)-ones, a compound with a chloro-substituted benzyl group at N3 showed significant protection against pentylenetetrazole (scPTZ)-induced seizures. nih.gov This suggests that halogenation of the benzyl ring is a key factor for efficacy.
The position of the halogen on the benzyl ring is also crucial. While direct SAR data for the 3-chloro isomer is specific to the context of each biological target, studies on related structures indicate that the placement of electron-withdrawing groups like chlorine can significantly impact binding affinity and efficacy. For example, in a series of anticonvulsant quinazolines, para-substituted analogues with electron-withdrawing groups on the aromatic ring at a different position showed higher activity than meta-substituted or unsubstituted analogues. mdpi.com This highlights the sensitivity of the biological target to the electronic properties and spatial arrangement of substituents on the N3-benzyl moiety.
The following table summarizes the influence of N3-substituents on the activity of quinazoline derivatives based on findings from related studies.
| N3-Substituent | Substitution on Benzyl Ring | Observed Effect on Activity (in related quinazolines) | Reference |
| Benzyl | Unsubstituted | Baseline activity | nih.gov |
| Benzyl | Chloro (Cl) | Enhanced lipophilicity and anticonvulsant activity | nih.gov |
| Benzyl | Methoxy (OCH₃) | Electron-donating group, beneficial for anticonvulsant efficacy | nih.gov |
| Butyl | - | Significant effect on preventing seizure spread | nih.gov |
While comprehensive SAR studies specifically for this compound are not extensively detailed in the provided context, research on other quinazoline-2,4(1H,3H)-dione series provides valuable insights. For instance, in the development of dual c-Met/VEGFR-2 tyrosine kinase inhibitors, substitutions on the quinazoline ring were explored. nih.gov The introduction of various functional groups at positions such as C6 can alter the molecule's binding affinity and selectivity.
Generally, the introduction of small, lipophilic, or electron-withdrawing groups on the quinazoline ring can lead to enhanced activity, depending on the specific biological target. For example, fluorine substitution is a common strategy to increase metabolic stability and binding affinity. The precise impact of substitutions at C6 and C7 would depend on the topology of the target's binding site and the nature of the interactions formed (e.g., hydrogen bonding, hydrophobic interactions).
The table below illustrates the general effects of substitutions on the quinazoline ring from studies on related compounds.
| Position of Substitution | Substituent | General Effect on Activity (in related quinazolines) | Reference |
| C6 | Halogen (e.g., F, Cl) | Can increase lipophilicity and potentially enhance activity. | mdpi.com |
| C7 | Methoxy (OCH₃) | Can influence electronic properties and receptor interaction. | nih.gov |
| C6, C7 | Various groups | Tuning of substituents can lead to improved potency and selectivity. | nih.gov |
The interaction between this compound analogues and their biological targets is governed by a combination of steric and electronic factors. The three-dimensional arrangement of the molecule and its electronic properties are crucial for achieving optimal binding and eliciting a biological response.
The quinazoline-2,4(1H,3H)-dione core provides a rigid scaffold that appropriately positions the N3-substituent for interaction with the target protein. The two carbonyl groups at positions 2 and 4 can act as hydrogen bond acceptors, a common feature in ligand-receptor binding. ekb.eg The aromatic nature of the quinazoline ring allows for potential π-π stacking interactions with aromatic amino acid residues in the binding pocket.
The 3-(3-chlorobenzyl) group plays a significant role in defining the stereoelectronic profile. The chlorine atom at the meta position of the benzyl ring influences the electronic distribution of the ring and introduces a region of negative electrostatic potential. This can lead to specific electrostatic or dipole-dipole interactions with the target. Furthermore, the steric bulk of the benzyl group and its substituent will dictate the conformational flexibility of the molecule and its ability to fit within the binding site. Molecular docking studies on related quinazoline-2,4-dione derivatives have shown that the amide fragment and the quinazoline moiety can participate in hydrogen bonding interactions with the target enzyme. ekb.eg
In Vivo Pre Clinical Studies and Pharmacodynamic Assessments of Quinazoline 2,4 1h,3h Dione Analogues
Evaluation of Efficacy in Relevant Animal Models of Disease
The translation of in vitro potency to in vivo therapeutic effect is a crucial step in drug development. Analogues of 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione have been assessed in various animal models to determine their efficacy against specific pathologies, primarily in the fields of oncology and infectious diseases.
Anti-tumor Efficacy in Xenograft Models
The anti-cancer properties of quinazoline-2,4(1H,3H)-dione derivatives, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP), have been demonstrated in several studies utilizing human tumor xenograft models in mice. These models, where human cancer cells are implanted into immunocompromised mice, provide a platform to assess a compound's ability to inhibit tumor growth in a complex biological system.
One study investigated a novel quinazoline-2,4(1H,3H)-dione derivative, referred to as compound 11 , which demonstrated potent PARP-1/2 inhibition. When administered in combination with the alkylating agent temozolomide (B1682018) (TMZ), compound 11 was shown to significantly enhance the anti-tumor effect of TMZ in a breast cancer (MX-1) xenograft model. rsc.org This potentiation of cytotoxicity is a key strategy for PARP inhibitors, which function by preventing cancer cells from repairing DNA damage induced by chemotherapy.
In another investigation, a different analogue, Cpd36 , was evaluated for its oral bioavailability and anti-tumor activity. This compound significantly repressed tumor growth in both breast cancer and prostate cancer xenograft models, highlighting its potential as a standalone or combination therapeutic agent. nih.gov Further research identified compound 24 as a promising candidate, which produced remarkable antitumor activity in both a breast cancer xenograft model and a more challenging glioblastoma orthotopic model in mice. nih.gov
The efficacy of these compounds in relevant xenograft models is summarized in the table below.
| Compound | Xenograft Model | Cancer Type | Key Findings |
| Compound 11 | MX-1 | Breast Cancer | Strongly potentiated the cytotoxicity of temozolomide (TMZ). rsc.org |
| Cpd36 | Not specified | Breast & Prostate Cancer | Orally bioavailable and significantly repressed tumor growth. nih.gov |
| Compound 24 | Not specified | Breast Cancer & Glioblastoma | Produced remarkable antitumor activity. nih.gov |
Efficacy in Infectious Disease Models
The quinazoline-2,4(1H,3H)-dione scaffold has also been explored for its potential in treating infectious diseases. Research has demonstrated that derivatives of this compound can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov
A study evaluating a series of novel quinazoline-2,4(1H,3H)-dione derivatives reported broad-spectrum antibacterial activity. The compounds were tested against a panel of Gram-positive and Gram-negative bacterial strains. Several of the synthesized compounds displayed moderate to promising activity, with some showing a broad bioactive spectrum comparable to standard antibacterial drugs. nih.gov This suggests that the quinazoline-2,4(1H,3H)-dione core can be a valuable template for the development of new antimicrobial agents to combat bacterial resistance.
The antibacterial activity of selected quinazoline-2,4(1H,3H)-dione derivatives is presented below.
| Bacterial Strain | Type | Activity of Derivatives |
| Various Gram-positive strains | Gram-positive | Moderate to promising activity observed. nih.gov |
| Various Gram-negative strains | Gram-negative | Moderate to promising activity observed. nih.gov |
Pharmacodynamic Assessment of Target Engagement and Biological Response in Vivo
Pharmacodynamic studies are essential to confirm that a drug candidate interacts with its intended target in a living organism and elicits the desired biological response. For many quinazoline-2,4(1H,3H)-dione analogues, the primary target is the PARP enzyme family. rsc.orgnih.gov
A direct method to visualize and quantify target engagement in vivo is through advanced imaging techniques. One innovative study developed a novel PARP-targeting Positron Emission Tomography (PET) probe, [68Ga]Ga-SMIC-2001, based on the quinazoline-2,4(1H,3H)-dione scaffold. nih.gov This radiotracer allowed for the non-invasive imaging of tumors with PARP overexpression in U87MG xenograft models. The study demonstrated that the probe exhibited a high tumor-to-background contrast, confirming that the quinazoline-2,4(1H,3H)-dione core effectively directs the molecule to its PARP target within the tumor tissue in a living animal. This provides strong evidence of in vivo target engagement. nih.gov
The biological response resulting from this target engagement is the inhibition of tumor growth, as detailed in the xenograft studies (Section 5.1.1). The significant tumor repression observed with compounds like Cpd36 and the potentiation of chemotherapy by compound 11 are direct consequences of PARP inhibition in the tumor cells, leading to their death. rsc.orgnih.gov
Investigative Pharmacokinetic Studies in Animal Models (Focus on Distribution and Metabolism)
Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is critical for determining a compound's potential for further development.
While comprehensive metabolism studies for many specific analogues are not publicly available, significant insights into the in vivo distribution of the quinazoline-2,4(1H,3H)-dione scaffold have been gained from the aforementioned PET imaging study with [68Ga]Ga-SMIC-2001. nih.gov The in vivo study in mice revealed that the probe is mainly cleared through the kidneys (renal clearance). Biodistribution analysis at 60 minutes after injection showed high ratios of tumor to other major organs, with the exception of the kidneys. For example, the tumor to liver ratio reached 2.20 ± 0.51, indicating favorable distribution to the target tissue over a major metabolic organ. nih.gov This preferential accumulation in the tumor, combined with clearance through the kidneys, is a desirable pharmacokinetic property for an anti-cancer agent.
Furthermore, other studies have noted that certain derivatives, such as compound 24 , possess an acceptable pharmacokinetic profile, which contributed to its selection as a candidate molecule for further development. nih.gov
The following table summarizes the key in vivo distribution findings for a quinazoline-2,4(1H,3H)-dione-based PET probe.
| Parameter | Finding for [68Ga]Ga-SMIC-2001 |
| Primary Clearance Route | Renal nih.gov |
| Tumor-to-Liver Ratio (60 min p.i.) | 2.20 ± 0.51 nih.gov |
| Overall Distribution | High tumor-to-background contrast, with notable accumulation in the kidneys. nih.gov |
Computational Chemistry and Molecular Modeling of 3 3 Chlorobenzyl Quinazoline 2,4 1h,3h Dione
Ligand-Protein Interaction Analysis
Molecular Docking Simulations with Identified Biological Targets
No published studies were identified that performed molecular docking simulations of 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione with specific biological targets. Research on other quinazoline-2,4(1H,3H)-dione derivatives has explored targets such as c-Met/VEGFR-2 tyrosine kinases, PARP-1/2, and bacterial DNA gyrase, but these findings cannot be directly extrapolated to the title compound.
Molecular Dynamics Simulations for Ligand-Target Binding Stability
There are no available molecular dynamics simulation studies in the scientific literature that assess the binding stability of this compound with any protein target. Such studies are crucial for understanding the dynamics and longevity of ligand-receptor complexes over time.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
QSAR models are developed using a series of related compounds to correlate chemical structures with biological activity. A literature search did not yield any QSAR studies that include this compound in their dataset for building predictive models. While 3D-QSAR models have been developed for other quinazolinone analogs targeting enzymes like EGFR, these models are specific to the training set of compounds used and cannot be applied to the title compound without validation.
Theoretical Prediction of Molecular Interactions and Binding Modes
Without molecular docking or other simulation data, a theoretical prediction of the specific molecular interactions and binding modes of this compound cannot be accurately provided. The binding orientation and key interactions, such as hydrogen bonds and hydrophobic contacts, are unique to each ligand-protein pair and require computational investigation.
In Silico Design and Virtual Screening for Novel Quinazoline-2,4(1H,3H)-dione Analogues
The process of in silico design and virtual screening typically uses a known active compound as a template or starting point. As there are no published biological activities or validated computational models for this compound, it has not been used as a basis for the virtual screening or rational design of new, related analogues.
Future Research Directions and Therapeutic Potential of 3 3 Chlorobenzyl Quinazoline 2,4 1h,3h Dione
Exploration of Undiscovered Biological Targets and Pathways
The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a versatile backbone for designing inhibitors of various biological targets. This versatility strongly suggests that 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione and its close analogues may interact with a range of yet-to-be-discovered biological targets and pathways. The diverse pharmacological activities reported for its parent class—including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antihypertensive effects—underscore the potential for new therapeutic applications. nih.gov
Future research should focus on extensive screening of this compound against diverse panels of enzymes, receptors, and cell lines to uncover novel mechanisms of action. Based on the activities of its analogues, promising areas for exploration include:
Oncology: Analogues have shown potent activity as inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2) and tyrosine kinases like c-Met and VEGFR-2. rsc.orgnih.govnih.gov Screening for activity against other kinases implicated in cancer, such as those in the EGFR family or cell cycle-related kinases (e.g., CDK5), could be a fruitful avenue. nih.gov
Infectious Diseases: The quinazolinedione core has been successfully modified to create inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov Therefore, assessing the antibacterial potential of this compound against a wide spectrum of pathogens, including drug-resistant strains, is a logical next step.
Neurodegenerative Diseases: Given that quinazoline (B50416) derivatives have been investigated as multi-target agents for Alzheimer's disease by inhibiting cholinesterases, β-amyloid aggregation, and tau protein pathways, exploring the neuroprotective potential of this compound is warranted. researchgate.net
Inflammatory Diseases: Certain derivatives have demonstrated anti-inflammatory properties and the ability to inhibit the Na+/H+ exchanger NHE-1, which plays a role in the inflammatory response. nih.gov
| Established Targets/Activities of the Quinazoline-2,4(1H,3H)-dione Scaffold | Potential Future Research Areas for this compound |
| PARP-1/2 Inhibition (Anticancer) rsc.orgnih.gov | Screening against other DNA repair pathway enzymes. |
| c-Met/VEGFR-2 Tyrosine Kinase Inhibition (Anticancer) nih.govnih.gov | Evaluation against a broader panel of receptor and non-receptor tyrosine kinases. |
| Bacterial DNA Gyrase/Topoisomerase IV Inhibition (Antibacterial) nih.gov | Testing against viral enzymes (e.g., proteases, polymerases) or fungal targets. |
| NHE-1 Inhibition (Anti-inflammatory) nih.gov | Investigation of effects on other ion channels or inflammatory mediators like cytokines. nih.gov |
| Anticonvulsant Activity nih.gov | Exploration of specific CNS receptor targets (e.g., AMPA, kainate receptors). researchgate.net |
| Cholinesterase Inhibition (Anti-Alzheimer's) researchgate.net | Profiling against other targets in neurodegeneration, such as monoamine oxidases. researchgate.net |
Optimization of Potency, Selectivity, and Bioavailability Through Advanced Chemical Synthesis
Assuming initial biological activity is identified for this compound, the next critical phase is the chemical optimization of its structure to enhance potency, improve selectivity for the target, and ensure favorable pharmacokinetic properties (bioavailability, metabolism, etc.). Structure-activity relationship (SAR) studies on the quinazolinedione scaffold have consistently shown that substitutions at various positions on the heterocyclic ring system are key to modulating biological activity.
Key optimization strategies would involve:
Modification of the N-3 Substituent: The 3-(3-chlorobenzyl) group is a primary point for modification. Altering the position of the chlorine atom (to ortho- or para-), replacing it with other halogens (F, Br) or electron-withdrawing/donating groups, or changing the benzyl (B1604629) ring to other aromatic or heteroaromatic systems could significantly impact target binding. Studies have shown that o- or m-chlorophenethyl substitutions at the N-3 position can yield highly potent compounds. researchgate.net
Substitution at the N-1 Position: The N-1 position is unsubstituted in the parent compound. Alkylation or acylation at this position can introduce new interaction points with biological targets and alter the molecule's solubility and metabolic stability.
Substitution on the Quinazoline Ring: Adding substituents to the benzene (B151609) ring portion of the quinazoline core (e.g., at the 6- or 7-positions) has been shown to be crucial for activity in other analogues. researchgate.net For instance, a 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione derivative showed high cytotoxic activity against several cancer cell lines. researchgate.net
Advanced synthetic methods, including combinatorial chemistry and fragment-based drug design, can accelerate the generation of a focused library of analogues around the this compound core for systematic SAR exploration. nih.govtandfonline.com In silico prediction of pharmacokinetic parameters (ADMET) would be used alongside synthesis to guide the design of molecules with better drug-like properties. nih.govtandfonline.com
| Structural Position | Reported Effect of Substitution in Analogues | Potential Optimization Strategy for this compound |
| N-3 Position | The nature of the substituent is critical for potency and selectivity (e.g., piperizine rings for PARP inhibition). nih.gov | Systematically vary the benzyl substituent: change chlorine position, introduce other functional groups, or replace with different ring systems. |
| N-1 Position | N-1 substitution can modulate activity and pharmacokinetic properties. nih.gov | Introduce small alkyl chains, propargyl groups, or other functionalized side chains to probe for new interactions. |
| C-6/C-7 Positions | Introduction of methoxy, methylpiperazinyl, or chlorophenethylureido groups can enhance anticancer activity. researchgate.net | Synthesize derivatives with various substituents at these positions to improve potency and target engagement. |
Development of Next-Generation Quinazoline-2,4(1H,3H)-dione Derivatives and Hybrid Molecules
Beyond simple substitution, a promising future direction is the development of next-generation molecules that build upon the this compound scaffold. This involves creating more complex derivatives or hybrid molecules that combine the quinazolinedione core with other pharmacologically active moieties to achieve multi-target activity or novel mechanisms of action.
Research in this area could pursue several innovative paths:
Dual-Target Inhibitors: Following the successful design of dual c-Met/VEGFR-2 inhibitors from this scaffold, this compound could serve as a starting point for creating agents that simultaneously modulate two distinct but related pathways in a disease, such as cancer. nih.govsemanticscholar.org
Hybrid Molecules: The synthesis of hybrid compounds incorporating other heterocyclic systems known for specific biological activities is a well-established strategy. frontiersin.org For example, linking the quinazolinedione core to moieties like pyrazole, oxadiazole, or thiazolidine (B150603) could yield novel compounds with unique antimalarial or antimicrobial profiles. frontiersin.orgnih.gov
Targeted Drug Conjugates: The scaffold can be conjugated to targeting ligands or imaging agents. A pyridine-containing quinazolinedione derivative has been successfully used to create a PET probe for imaging tumors with high PARP expression, demonstrating the utility of this scaffold in diagnostics. nih.gov
Conformationally Rigid Analogues: Introducing cyclic guanidine (B92328) mimics (e.g., 5-amino-1,2,4-triazole) as side chains has proven favorable for NHE-1 inhibition, suggesting that designing more conformationally restricted analogues of this compound could enhance potency and selectivity for certain targets. nih.gov
| Derivative/Hybrid Type | Concept | Example from Quinazolinedione Class | Potential Application |
| Dual Inhibitors | A single molecule designed to inhibit two distinct biological targets. | Derivatives showing dual inhibition of c-Met and VEGFR-2 tyrosine kinases. nih.gov | Cancer therapy, overcoming drug resistance. |
| Heterocyclic Hybrids | Covalently linking the quinazolinedione core to another bioactive heterocycle. | Hybrids with azetidinone, pyrrole, oxazole, and thiazole (B1198619) moieties. frontiersin.org | Antimalarial, antibacterial agents. frontiersin.orgnih.gov |
| Imaging Probes | Conjugating the scaffold to a chelator for radiolabeling. | A [68Ga]Ga-DOTA-conjugated derivative for PARP-targeting PET imaging. nih.gov | Cancer diagnostics and monitoring treatment response. |
| Guanidine Derivatives | Incorporating linear or cyclic guanidine moieties at N-1 and N-3 positions. | N1, N3-bis-substituted derivatives as potent NHE-1 inhibitors. nih.gov | Anti-inflammatory therapies. |
Advanced Pre-Clinical Development for Specific Disease Indications
Should this compound or an optimized derivative demonstrate significant in vitro potency and selectivity against a validated therapeutic target, the subsequent phase would involve rigorous pre-clinical evaluation. This stage is crucial for establishing the compound's potential for in vivo efficacy and for gathering data necessary for any future clinical development.
The pre-clinical development path for a promising candidate would include:
In Vivo Efficacy Studies: Based on the identified target, the compound would be tested in relevant animal models of disease. For instance, if potent anticancer activity is confirmed, testing would occur in xenograft models using human cancer cell lines. rsc.org Quinazolinedione-based PARP inhibitors have already shown remarkable antitumor activity in breast cancer xenograft and glioblastoma orthotopic models in mice, both as single agents and in combination therapies. rsc.orgnih.govacs.org
Pharmacokinetic Profiling: Detailed studies in animals (e.g., rats, dogs) would be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data is essential for determining its bioavailability and predicting an appropriate dosing regimen. nih.gov
Translational Studies: For applications like cancer imaging, pre-clinical evaluation in xenograft models is used to confirm tumor uptake and favorable clearance properties, as was successfully done for a quinazolinedione-based PET probe. nih.gov For anti-inflammatory indications, a lead compound could be tested in models like LPS-induced acute lung injury to assess its ability to reduce neutrophil infiltration, edema, and cytokine release. nih.gov
Successful completion of these pre-clinical stages would provide the comprehensive data package required to justify advancing a novel drug candidate based on the this compound structure toward human clinical trials.
Q & A
Q. What are the common synthetic routes for 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione?
The synthesis typically involves cyclization of anthranilic acid derivatives or functionalization of preformed quinazoline cores. Key steps include:
- Alkylation : Introducing the 3-chlorobenzyl group via nucleophilic substitution using 3-chlorobenzyl chloride/bromide in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
- Cyclization : Condensation of intermediates (e.g., anthranilamide derivatives) with carbonyl sources (e.g., urea, triphosgene) under reflux conditions .
- Purification : Recrystallization from ethanol or acetonitrile, validated by HPLC (>95% purity) .
Q. How is the structure of this compound characterized?
Structural elucidation employs:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., 3-chlorobenzyl protons at δ 4.8–5.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 317.06 for C₁₅H₁₀ClN₂O₂) .
- X-ray Crystallography : Resolves hydrogen-bonding networks and crystal packing (e.g., intermolecular N–H···O interactions in monosolvates) .
Q. What preliminary biological activities have been reported?
Initial screening in in vitro models shows:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption assays .
- Enzyme Inhibition : IC₅₀ of 12 µM against topoisomerase II, measured via DNA relaxation assays .
- Cytotoxicity : Moderate activity (IC₅₀ ~50 µM) in MTT assays against HeLa cells, linked to apoptosis induction .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from structural analogs (e.g., nitro vs. trifluoromethyl substituents) or assay conditions. Strategies include:
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, serum concentration) .
- Metabolic Stability Testing : Use liver microsomes to assess degradation rates affecting activity .
- Structural Confirmation : Re-validate compound identity via X-ray or 2D NMR when discrepancies exceed 20% .
Q. What strategies optimize the compound’s pharmacokinetics?
- Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonyl or oxadiazole) at position 7, increasing logP by 0.5–1.0 units .
- Metabolic Resistance : Replace labile esters with amides or heterocycles (e.g., oxadiazole) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the dione moiety with acetyl/propionyl groups, improving oral bioavailability by 30–40% in rodent models .
Q. How to design experiments for structure-activity relationship (SAR) analysis?
- Substituent Scanning : Synthesize analogs with halogens (F, Br), electron-withdrawing groups (NO₂, CF₃), or heterocycles (oxadiazole, thiadiazole) at positions 3, 6, and 7 .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic parameters with enzyme inhibition (e.g., Topo II R² >0.8) .
- Binding Pocket Analysis : Perform molecular docking (AutoDock Vina) to identify key interactions (e.g., π-π stacking with Phe residues) .
Q. What mechanistic insights exist for its enzyme inhibition?
- Topoisomerase II : The dione moiety intercalates DNA, while the 3-chlorobenzyl group stabilizes the enzyme-DNA complex via hydrophobic interactions .
- Kinase Inhibition : Competitive binding at the ATP pocket (Kᵢ ~5 µM), validated by fluorescence polarization assays .
- Redox Modulation : Generates ROS in cancer cells, measured via DCFH-DA staining (2-fold increase vs. control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
